molecular formula C12H17NO2 B8743892 tert-Butyl 3-(pyridin-4-yl)propanoate CAS No. 501379-44-8

tert-Butyl 3-(pyridin-4-yl)propanoate

Cat. No.: B8743892
CAS No.: 501379-44-8
M. Wt: 207.27 g/mol
InChI Key: AHRDYPOLCRKVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-(pyridin-4-yl)propanoate is a chemical intermediate of interest in medicinal chemistry and pharmaceutical research. Compounds featuring a pyridine ring linked to a tert-butyl ester via a propanoate chain serve as key synthetic building blocks. These intermediates are valuable for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and biological probes . Research Applications and Value: The core structure of this compound is a prominent feature in research focused on various therapeutic areas. The pyridine heterocycle is a common pharmacophore found in molecules with a broad spectrum of biological activities . As a bifunctional linker, the tert-butyl ester group offers a protected carboxylic acid that can be readily deprotected for further synthetic elaboration, while the pyridine ring can be modified or used as a coordinating element . This makes this compound a versatile precursor in drug discovery efforts. Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. As with chemicals of this nature, researchers should consult the Safety Data Sheet (SDS) prior to use. Standard laboratory safety practices, including the use of appropriate personal protective equipment (PPE), are recommended .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

501379-44-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

tert-butyl 3-pyridin-4-ylpropanoate

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h6-9H,4-5H2,1-3H3

InChI Key

AHRDYPOLCRKVMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=NC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl 3 Pyridin 4 Yl Propanoate

Esterification Strategies for the Formation of tert-Butyl Esters

The introduction of the sterically hindered tert-butyl group requires specific esterification techniques to achieve high yields and purity.

Direct Esterification Techniques for Propanoic Acid Derivatives

Direct esterification of carboxylic acids with tert-butyl alcohol presents challenges due to the alcohol's steric hindrance and the potential for competing elimination reactions. However, methods utilizing activating agents have proven effective. One such approach involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP). This method is advantageous as it proceeds under mild conditions and often results in clean conversion to the desired tert-butyl ester. Another strategy employs titanium tetrachloride (TiCl₄) to facilitate the direct esterification between a carboxylic acid and an alcohol. This Lewis acid-catalyzed approach can be effective at room temperature, offering a pathway that avoids harsh reaction conditions. mdpi.com

Reagent/CatalystConditionsAdvantages
(Boc)₂O / DMAPMild, often room temperatureClean reaction, good yields
TiCl₄Room temperatureAvoids harsh conditions

Application of Flow Microreactor Technology for Efficient tert-Butyl Ester Synthesis

Flow microreactors offer a sustainable and efficient alternative to traditional batch synthesis for tert-butyl esters. rsc.orgrsc.org This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. rsc.orgbeilstein-journals.orgethernet.edu.et The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, which can significantly accelerate reaction rates. For the synthesis of tert-butyl esters, a flow process can be more versatile and sustainable compared to batch methods. rsc.org This approach is particularly beneficial for reactions involving unstable intermediates or requiring cryogenic conditions in batch mode, as it allows for rapid mixing and quenching. beilstein-journals.org

FeatureBenefit in tert-Butyl Ester Synthesis
Precise control of parametersImproved yield and selectivity
Enhanced heat and mass transferAccelerated reaction rates
Rapid mixing and quenchingSafe handling of unstable intermediates

PCl₃-Mediated Transesterification Protocols from Precursor Esters

Phosphorus trichloride (B1173362) (PCl₃) can mediate the conversion of precursor esters, such as methyl or ethyl esters, into tert-butyl esters. This transformation is believed to proceed through the in situ formation of an acid chloride intermediate. dntb.gov.uaresearchgate.netbohrium.com The acid chloride is then trapped by tert-butanol (B103910) to yield the final tert-butyl ester. This one-pot protocol is advantageous as it can be performed under relatively mild conditions and has a broad substrate scope. researchgate.net Mechanistic studies support the involvement of an acid chloride, which subsequently reacts with an alcohol to provide the desired ester. dntb.gov.uabohrium.com

ReagentIntermediateKey Advantage
PCl₃Acid ChlorideOne-pot procedure with broad applicability researchgate.net

Construction of the 3-(Pyridin-4-yl)propanoate Carbon Skeleton

Synthesis from 3-(Pyridin-4-yl)propanoic Acid as a Key Intermediate

The most direct route to tert-butyl 3-(pyridin-4-yl)propanoate involves the esterification of 3-(pyridin-4-yl)propanoic acid. This key intermediate can be synthesized through various methods, including the reduction of (E)-3-(pyridin-4-yl)acrylic acid. Once obtained, the propanoic acid derivative can be subjected to the esterification strategies detailed in section 2.1 to install the tert-butyl group. The choice of esterification method will depend on factors such as scale, desired purity, and available reagents.

PrecursorReactionProduct
(E)-3-(pyridin-4-yl)acrylic acidReduction3-(Pyridin-4-yl)propanoic acid
3-(Pyridin-4-yl)propanoic acidEsterificationThis compound

Alkylation and Condensation Reactions in Analogous Pyridine-Containing Propanoates (e.g., from ethyl isonicotinate (B8489971) derivatives)

An alternative approach to constructing the carbon skeleton involves building the propanoate chain onto a pre-existing pyridine (B92270) ring. For instance, ethyl isonicotinate can serve as a starting material. researchgate.netnih.gov Condensation reactions, such as the Claisen condensation, can be employed to introduce a three-carbon unit. For example, refluxing ethyl isonicotinate with sodium ethoxide and ethyl acetate (B1210297) can yield ethyl 3-oxo-3-(pyridin-4-yl)propanoate. researchgate.net Subsequent reduction of the keto group and modification of the ester would be necessary to arrive at the target molecule. This method offers a versatile way to access a range of substituted pyridine propanoates.

Starting MaterialKey ReactionIntermediate
Ethyl isonicotinateClaisen CondensationEthyl 3-oxo-3-(pyridin-4-yl)propanoate researchgate.net

Palladium-Catalyzed Cross-Coupling Approaches for C-C Bond Formation (e.g., Negishi Coupling for related pyridine-amino acid analogs)

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.net Among these, the Negishi coupling, which pairs an organozinc reagent with an organic halide, has proven particularly valuable in the synthesis of complex molecules, including unnatural amino acids with heteroaromatic moieties. rsc.orgrsc.orgresearchgate.net This methodology is highly relevant for the synthesis of precursors to this compound and its derivatives.

The application of Negishi coupling to the synthesis of pyridine-containing amino acids involves the reaction of an organozinc reagent derived from an amino acid with a halogenated pyridine. rsc.orgbath.ac.uk For instance, an α-amino acid-derived organozinc iodide can be coupled with various aromatic bromides to yield substituted phenylalanine derivatives. bath.ac.uk While the reaction is powerful, the coupling of halopyridines can present challenges. Studies have shown that moving to bromo-substituted pyridines can result in lower yields compared to their non-heteroaromatic counterparts, with 4-bromopyridine (B75155) giving modest yields. rsc.org Chloropyridines have been found to be largely ineffective in these cross-coupling reactions. rsc.org

Despite these challenges, the Negishi coupling has been successfully employed in the synthesis of complex pyridinium (B92312) amino acids. rsc.org Optimization of reaction conditions, including the choice of palladium catalyst and ligands, is often necessary to achieve satisfactory results. For example, catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ in combination with P(o-Tol)₃ have been utilized. bath.ac.uk Recent advancements have also focused on developing more reliable and efficient protocols, including the use of continuous flow systems for the generation of alkylzinc halides and the subsequent cross-coupling reaction. nih.gov

Table 1: Comparison of Halopyridine Reactivity in Negishi Cross-Coupling

Halopyridine Relative Yield Reference
Iodo-pyridines Higher researchgate.net
Bromo-pyridines Moderate rsc.org

Conjugate Addition Strategies for the Propanoate Framework

The propanoate framework of this compound can be efficiently constructed using conjugate addition strategies, most notably the Michael addition. This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule, this would typically involve the addition of a pyridine-based nucleophile to a tert-butyl acrylate (B77674) acceptor, or the addition of a suitable carbon nucleophile to a tert-butyl 3-(pyridin-4-yl)acrylate.

The Michael reaction is a versatile and widely used method for C-C bond formation. nih.gov In the context of pyridine derivatives, the synthesis of (E)-3-(pyridin-4-yl)acrylic acid, a potential precursor, has been reported. iucr.org This precursor could then undergo a Michael addition with a suitable nucleophile. Alternatively, aza-Michael additions, where an amine acts as the nucleophile, are used to create hydrogels with pyridine-containing cross-linkers. researchgate.netfraunhofer.de Thio-Michael additions have also been explored for similar applications. researchgate.netfraunhofer.de

Microwave-assisted Michael additions of amines to α,β-unsaturated esters have been shown to be highly efficient, leading to significant reductions in reaction time, increased yields, and higher product purity. nih.gov This approach could be adapted for the synthesis of this compound precursors. The reactivity in Michael additions can be influenced by the nature of the acceptor; for instance, a decrease in yield has been observed with increasing chain length of the acrylate ester in some systems. dcu.ie

Strategic Use of Protecting Groups Involving the tert-Butyl Moiety

The tert-butyl group is a cornerstone of protecting group strategy in multistep organic synthesis due to its steric bulk and specific cleavage conditions. It is employed both as a tert-butyl ester for carboxylic acids and as a tert-butoxycarbonyl (Boc) group for amines.

Role of tert-Butoxycarbonyl (Boc) in Synthesizing Related Amino Acid and Amine Derivatives

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino functionality in amino acid and peptide synthesis. spectrumchemical.comnih.gov Its popularity stems from its stability to a wide range of reaction conditions, including most bases and nucleophiles, and its susceptibility to removal under acidic conditions. spectrumchemical.com

In the synthesis of pyridine-containing amino acids, the Boc group plays a crucial role in masking the reactivity of the amino group while other transformations are carried out on the molecule. organic-chemistry.org The synthesis of 2-(N-tert-butoxycarbonylamino) pyridine derivatives has been achieved in a one-step method from 2-aminopyridine (B139424) and di-tert-butyl dicarbonate (Boc₂O). researchgate.net The reaction of amines with Boc₂O, often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), is a standard method for introducing the Boc group. acs.org Recently, tert-butoxycarbonyl-protected amino acid ionic liquids have been developed and used in dipeptide synthesis, showcasing the versatility of this protecting group. nih.gov

Selective Deprotection Methodologies of tert-Butyl Esters in Multistep Syntheses

While the tert-butyl ester is a robust protecting group, its selective removal in the presence of other sensitive functionalities is a critical step in many synthetic sequences. organic-chemistry.org Traditional methods for tert-butyl ester cleavage often require harsh acidic conditions, such as strong Brønsted or Lewis acids, which can be incompatible with complex molecules. acs.orglookchem.com

Consequently, a variety of milder and more selective deprotection methods have been developed. These include:

Catalytic Ytterbium Triflate: This method allows for the selective deprotection of tert-butyl esters in the presence of other ester groups under mild conditions (45-50°C in nitromethane).

Cerium(III) Chloride and Sodium Iodide: The CeCl₃·7H₂O-NaI system can selectively cleave tert-butyl esters while preserving N-Boc groups, which is the reverse of the selectivity typically observed under acidic conditions. organic-chemistry.org

Silica (B1680970) Gel: Refluxing a tert-butyl ester with silica gel in toluene (B28343) provides a mild and selective method for cleavage, with good yields of the corresponding carboxylic acid. lookchem.com

Tris(4-bromophenyl)aminium Radical Cation (Magic Blue): In combination with triethylsilane, this system catalytically cleaves the C-O bond of tert-butyl esters under very mild conditions, avoiding the need for high temperatures or strong acids. acs.org

Table 2: Selected Methodologies for Selective tert-Butyl Ester Deprotection

Reagent/System Conditions Selectivity Reference
Ytterbium triflate (5 mol%) Nitromethane, 45-50°C Selective over other esters
CeCl₃·7H₂O / NaI Acetonitrile (B52724), reflux Selective over N-Boc groups organic-chemistry.org
Silica Gel Toluene, reflux Selective over tert-butyl ethers lookchem.com

Asymmetric Synthesis Approaches for Chiral Analogs

The development of asymmetric syntheses to produce enantiomerically pure chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry. mdpi.com Asymmetric synthesis aims to create a single enantiomer of a chiral molecule, often employing chiral catalysts or auxiliaries. mdpi.comrsc.org

For chiral amino acid derivatives, asymmetric synthesis can be achieved through various strategies. One approach involves the asymmetric addition of nucleophiles to imines. For example, the design and synthesis of chiral unnatural amino acids have been accomplished using a sulfonimine auxiliary to control the chirality via asymmetric nucleophilic carbonyl addition. nih.gov

Another powerful strategy is the use of chiral metal complexes as catalysts. mdpi.com For instance, enantioselective reductions of ketones and oxime ethers with reagents prepared from borane (B79455) and chiral amino alcohols have been shown to produce high enantioselectivities. rsc.org The development of chiral organoboron compounds is also a valuable area, with methods like enantioselective copper-catalyzed cascade double hydroboration of terminal alkynes providing access to highly enantioenriched products. researchgate.net These methodologies could be adapted to introduce chirality into the propanoate backbone of the target molecule or its precursors.

Development of Metal-Free Catalysis for Related N-Heterocyclic Frameworks

In recent years, there has been a significant push towards the development of metal-free catalytic systems to reduce the environmental impact and cost associated with transition-metal catalysts. rsc.orgresearchgate.net These organocatalytic approaches are highly relevant for the synthesis of N-heterocyclic frameworks like pyridine. rsc.orgresearchgate.netnih.gov

Metal-free multi-component reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of a wide variety of nitrogen-containing heterocycles, including pyridines and pyrroles. rsc.orgresearchgate.netnih.gov These reactions offer several advantages, such as high atom economy, operational simplicity, and the ability to generate molecular diversity. nih.gov Catalysts such as acetic acid, triethylamine (B128534), and tert-BuOK have been successfully employed in the synthesis of various N-heterocyclic compounds. nih.gov

The functionalization and derivatization of pyridines without transition metals is an active area of research. researchgate.net Strategies often involve the activation of the pyridine ring to make it more susceptible to nucleophilic or electrophilic attack. While achieving site-selectivity remains a challenge, methods involving the formation of electron-rich dienamine intermediates that react with electrophiles are being explored. researchgate.net The development of these metal-free approaches offers a more sustainable pathway for the synthesis of this compound and related N-heterocyclic compounds. scispace.com

One-Pot Multicomponent Reaction Strategies for Analogous Structures

The synthesis of functionalized pyridines, analogous in structure to this compound, can be efficiently achieved through one-pot multicomponent reactions (MCRs). These reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste. researchgate.netacsgcipr.org While direct one-pot synthesis of this compound via an MCR is not extensively documented, several methodologies exist for creating structurally similar pyridine derivatives bearing ester functionalities. These strategies typically involve the condensation of various components to construct the pyridine ring and simultaneously introduce side chains that are precursors to or analogs of the 3-(tert-butoxycarbonyl)ethyl group.

One prominent strategy involves a three-component heteroannulation reaction. This method provides a mild and regioselective route to polysubstituted pyridines. organic-chemistry.org The reaction typically combines a 1,3-dicarbonyl compound, an alkynone, and an ammonium (B1175870) source, such as ammonium acetate, in an alcoholic solvent. organic-chemistry.org This approach avoids the need for harsh acid catalysts and high temperatures often associated with classical pyridine syntheses like the Bohlmann-Rahtz reaction. organic-chemistry.org The versatility of this method allows for the incorporation of various functional groups, including esters, by selecting appropriately substituted 1,3-dicarbonyl compounds. organic-chemistry.org

Another effective one-pot approach is the four-component reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like sodium hydroxide (B78521). nih.govcapes.gov.br This method is highly chemo- and regioselective, forming four new bonds in a single step. nih.gov The alcohol in this reaction serves as both a reactant and the reaction medium, contributing to the formation of an alkoxy group on the pyridine ring, which can be analogous to the ester functionality in the target molecule. nih.gov The reaction proceeds under mild conditions and offers a broad substrate scope, making it a valuable strategy for generating diverse pyridine skeletons. researchgate.netnih.gov

Furthermore, innovative strategies employing transition metal catalysis have been developed. For instance, a rhodium-catalyzed one-pot reaction involving the ring expansion of isoxazoles with vinylcarbenoids derived from diazo compounds provides access to highly functionalized pyridines. organic-chemistry.org This process involves an initial insertion of the rhodium carbenoid across the N−O bond of the isoxazole, followed by rearrangement and oxidation to yield the pyridine core. organic-chemistry.org The use of vinyldiazoacetates allows for the introduction of ester functionalities onto the resulting pyridine ring. organic-chemistry.org

A two-pot, three-component synthesis has also been developed, which relies on the Diels-Alder reaction of 2-azadienes. nih.gov These 2-azadienes are generated in situ via a redox-neutral catalytic intermolecular aza-Wittig reaction. This method provides rapid access to a variety of tri- and tetrasubstituted pyridines. nih.gov

The following table summarizes key aspects of these one-pot multicomponent reaction strategies for synthesizing pyridine structures analogous to this compound.

Reaction StrategyKey ReactantsCatalyst/ConditionsTypical Analogous ProductsReference(s)
Three-Component Heteroannulation1,3-Dicarbonyl compound (e.g., ethyl acetoacetate), Alkynone, Ammonium acetateAlcoholic solvent, RefluxPolysubstituted pyridines with ester groups organic-chemistry.org
Four-Component Reaction1,3-Dicarbonyl compound, Aromatic aldehyde, Malononitrile, AlcoholNaOH, Room temperatureFunctionalized pyridines with alkoxy and cyano groups researchgate.netnih.govcapes.gov.br
Rhodium-Catalyzed Ring ExpansionIsoxazole, VinyldiazoacetateRh₂(OAc)₄, Toluene, Reflux, DDQ oxidationHighly substituted pyridines with ester functionalities organic-chemistry.org
Catalytic Aza-Wittig/Diels-AlderAryl/heteroaromatic aldehyde, α,β-Unsaturated acid, Push-pull enaminePhosphine oxide catalyst, Toluene, 110 °CTri- and tetrasubstituted pyridines nih.gov

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the hydrogen and carbon frameworks.

Proton (¹H) NMR spectroscopy for tert-Butyl 3-(pyridin-4-yl)propanoate reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) indicate the electronic environment of the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing information about the connectivity.

The ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), shows characteristic signals for the pyridyl, ethyl, and tert-butyl protons. The two aromatic protons on the pyridine (B92270) ring adjacent to the nitrogen (positions 2 and 6) typically appear as a doublet at a higher chemical shift due to the deshielding effect of the electronegative nitrogen atom. The other two aromatic protons (positions 3 and 5) also appear as a doublet at a slightly lower chemical shift. The methylene (B1212753) protons of the propanoate chain adjacent to the pyridine ring and the ester group appear as triplets, a result of coupling with each other. A distinct singlet with a large integration value corresponds to the nine equivalent protons of the tert-butyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.49 Doublet (d) 2H Pyridine H-2, H-6
~7.13 Doublet (d) 2H Pyridine H-3, H-5
~2.89 Triplet (t) 2H CH₂ adjacent to pyridine
~2.56 Triplet (t) 2H CH₂ adjacent to ester

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum displays signals for the quaternary carbons of the pyridine ring and the tert-butyl group, as well as the methine and methylene carbons. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift. The carbons of the pyridine ring appear in the aromatic region of the spectrum, with their specific shifts influenced by the nitrogen atom and the substituent. The tert-butyl group's quaternary carbon and methyl carbons have characteristic chemical shifts in the aliphatic region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
~171.5 Carbonyl (C=O)
~149.8 Pyridine C-2, C-6
~148.1 Pyridine C-4
~124.2 Pyridine C-3, C-5
~80.6 tert-Butyl quaternary C
~35.4 CH₂ adjacent to ester
~30.1 CH₂ adjacent to pyridine

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

While specific 2D NMR experimental data for this compound is not extensively detailed in publicly available literature, these techniques are instrumental in confirming the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the two methylene groups of the propanoate chain and the coupling between the adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the known proton assignments. For example, the proton signal at ~2.89 ppm would correlate with the carbon signal at ~30.1 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different parts of the molecule. For example, correlations would be expected between the protons of the methylene group adjacent to the pyridine ring and the C-3, C-4, and C-5 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine spatial proximity between protons. While not critical for the constitutional isomerism of this molecule, it can confirm through-space interactions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₂H₁₇NO₂), the calculated exact mass is 207.12593. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition. For instance, a reported HRMS (ESI) calculated for [M+H]⁺ (C₁₂H₁₈NO₂⁺) is 208.13321, with a found value of 208.1332.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound, with a molecular weight of 207.27 g/mol , the expected peak would be at an m/z (mass-to-charge ratio) of approximately 208.1. This observation confirms the molecular weight of the compound.

Table 3: Summary of Compound Names

Compound Name
This compound

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features: the tert-butyl ester group and the pyridine ring.

The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration. For saturated aliphatic esters, this peak typically appears in the range of 1735–1750 cm⁻¹. orgchemboulder.comlibretexts.org The spectrum would also show strong C–O stretching vibrations, which for esters, are asymmetrical coupled vibrations that appear as two or more bands in the 1300–1000 cm⁻¹ region. orgchemboulder.com Specifically, t-butyl esters show a characteristic band at 1743 cm⁻¹ due to the C=O stretching vibration. researchgate.net

The pyridine ring presents its own set of characteristic absorptions. These include aromatic C-H stretching vibrations, which are typically found between 3000 and 3150 cm⁻¹. pw.edu.pl Additionally, aromatic C=C and C=N ring stretching vibrations give rise to bands in the 1400–1650 cm⁻¹ region. pw.edu.pl Pyridine itself has a notable fingerprint feature between 694 and 704 cm⁻¹, which corresponds to the out-of-plane C-H bending of the aromatic ring. mdpi.com The presence of these specific bands provides clear evidence for the incorporation of the pyridine moiety within the molecular structure.

Table 1: Expected IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ester Carbonyl (C=O)Stretch1735–1750
Ester C–OStretch1000–1300
Pyridine RingC=C, C=N Stretch1400–1650
Aromatic C–HStretch3000–3150
Aliphatic C–HStretch2850–2960

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing. While specific crystallographic data for this compound is not widely published, the analysis of related structures, such as other tert-butyl esters, demonstrates the power of this technique. researchgate.netillinois.eduresearchgate.net

Should single crystals of this compound be grown, X-ray diffraction analysis would yield fundamental data including:

Crystal System: The crystal lattice's symmetry (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry elements of the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

This information allows for the unambiguous confirmation of the molecule's connectivity and conformation in the solid state. For example, analysis would confirm the geometry of the propanoate chain and the relative orientation of the tert-butyl group and the pyridine ring. Such structural details are invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the material's bulk properties.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are essential for assessing its purity, isolating it from reaction mixtures, and quantifying it in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for analyzing pyridine derivatives like this compound. scispace.com

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. sielc.comchromatographyonline.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the basic nature of the pyridine ring, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating the pyridine nitrogen. helixchrom.com Detection is commonly achieved using a UV detector, as the pyridine ring possesses a strong chromophore. This method is highly effective for determining the purity of a sample by separating the main compound from any impurities or byproducts. nih.gov

Table 2: Typical RP-HPLC Parameters for Analysis
ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of Acetonitrile and Water
Modifier0.1% Formic Acid or Trifluoroacetic Acid
Flow Rate~1.0 mL/min
DetectorUV (e.g., at 254 nm)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. While this compound itself may have limited volatility for direct GC analysis, its volatile derivatives can be readily analyzed. nih.gov

Derivatization is a common strategy to increase the volatility and thermal stability of analytes. gcms.cz For a compound containing a carboxylic acid precursor or related functional groups, derivatization techniques like silylation or alkylation can be employed. springernature.comsemanticscholar.org For instance, converting the corresponding carboxylic acid to its trimethylsilyl (B98337) (TMS) ester would make it suitable for GC analysis. The GC separates the derivatized compound from other volatile components in the mixture before it enters the mass spectrometer. The mass spectrometer then fragments the molecule and provides a mass spectrum, which serves as a molecular fingerprint, allowing for definitive identification and purity assessment based on the fragmentation pattern and retention time. scielo.br

Preparative Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient technique used for the purification of organic compounds from reaction mixtures on a preparative scale. ijpra.com This method utilizes a stationary phase, typically silica (B1680970) gel with a particle size of 40-63 µm, packed into a column. orgsyn.org A solvent system (mobile phase) is chosen based on preliminary analysis by thin-layer chromatography (TLC) to achieve optimal separation.

For the purification of this compound, a normal-phase setup is commonly used. The crude reaction mixture is loaded onto the top of the silica gel column. A solvent mixture, such as ethyl acetate (B1210297) in hexanes, is then passed through the column under positive pressure (using compressed air or nitrogen). rochester.edu The components of the mixture travel down the column at different rates based on their polarity; less polar compounds elute faster, while more polar compounds are retained longer on the acidic silica gel. wfu.edu Because pyridine derivatives are basic, they can sometimes interact strongly with the acidic silica gel, leading to poor separation or "tailing" of peaks. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (~1-3%), is often added to the eluent to deactivate the acidic sites on the silica, resulting in improved peak shape and better separation. rochester.educhemicalforums.com Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Ester Functional Group

The reactivity of the ester group in tert-butyl 3-(pyridin-4-yl)propanoate is significantly influenced by the steric hindrance of the tert-butyl group and the electronic effects of the pyridin-4-yl substituent.

Transesterification Processes and Kinetics

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a fundamental reaction of esters. For this compound, this can be achieved under either acidic or basic conditions. The general reaction is as follows:

C₅H₄N(CH₂)₂COOC(CH₃)₃ + R'OH ⇌ C₅H₄N(CH₂)₂COOR' + (CH₃)₃COH

Under acidic catalysis, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol (R'OH). The bulky tert-butyl group can hinder the approach of the incoming nucleophile, potentially leading to slower reaction rates compared to less sterically encumbered esters.

Base-catalyzed transesterification involves the attack of an alkoxide (R'O⁻) on the carbonyl carbon. The stability of the tetrahedral intermediate and the leaving group ability of the tert-butoxide ion are key factors. While the tert-butoxide is a relatively poor leaving group, the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the tert-butanol (B103910) as it is formed.

Kinetic studies on analogous tert-butyl esters suggest that the rate of transesterification is sensitive to the nature of the incoming alcohol and the catalyst used. Steric hindrance from both the tert-butyl group and the incoming alcohol can significantly decrease the reaction rate.

Interactive Data Table: Factors Influencing Transesterification of tert-Butyl Esters
FactorInfluence on Reaction RateMechanistic Implication
Catalyst Acid or base catalysis is generally required.Increases the electrophilicity of the carbonyl carbon (acid) or provides a stronger nucleophile (base).
Steric Hindrance (Ester) The tert-butyl group decreases the rate.Shields the carbonyl carbon from nucleophilic attack.
Steric Hindrance (Alcohol) Bulkier R'OH groups decrease the rate.Hinders the approach of the nucleophile to the carbonyl carbon.
Temperature Increasing temperature generally increases the rate.Provides the necessary activation energy for the reaction to proceed.
Concentration of Reactants A large excess of R'OH can drive the equilibrium towards the products.Le Châtelier's principle.

Hydrolysis Mechanisms under Acidic and Basic Conditions

The hydrolysis of this compound to 3-(pyridin-4-yl)propanoic acid and tert-butanol can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the mechanism typically proceeds via an AAL1 pathway due to the stability of the tertiary carbocation that can be formed from the tert-butyl group. The steps are as follows:

Protonation of the carbonyl oxygen.

Departure of the stable tert-butyl carbocation, which is the rate-determining step.

The tert-butyl carbocation is then captured by water to form tert-butanol.

The resulting carboxylic acid is deprotonated by water to yield the final product.

The stability of the tert-butyl carbocation makes this pathway favorable over the typical AAC2 mechanism observed for less sterically hindered esters.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), hydrolysis occurs through a BAC2 mechanism. This involves the following steps:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, with the expulsion of the tert-butoxide ion as the leaving group.

An acid-base reaction between the newly formed carboxylic acid and the tert-butoxide ion, which is a strong base, to form the carboxylate salt and tert-butanol. This step is essentially irreversible and drives the reaction to completion.

Interactive Data Table: Comparison of Hydrolysis Mechanisms
ConditionMechanismRate-Determining StepKey IntermediateProduct
Acidic AAL1Formation of the tert-butyl carbocationtert-butyl carbocation3-(pyridin-4-yl)propanoic acid
Basic BAC2Nucleophilic attack of hydroxideTetrahedral intermediate3-(pyridin-4-yl)propanoate salt

Reduction Pathways to Alcohols

The ester functional group of this compound can be reduced to the corresponding primary alcohol, 3-(pyridin-4-yl)propan-1-ol. Strong reducing agents are typically required for this transformation.

A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the tert-butoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide.

Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce esters to alcohols under standard conditions. However, its reactivity can be enhanced by the addition of certain additives or by using higher temperatures and specific solvent systems.

Interactive Data Table: Reducing Agents for Ester to Alcohol Conversion
ReagentReactivity with EstersConditionsProduct
Lithium aluminum hydride (LiAlH₄) HighAnhydrous ether, then aqueous workup3-(pyridin-4-yl)propan-1-ol
Sodium borohydride (NaBH₄) Low (generally unreactive)Requires special conditions (e.g., high temperature, additives)3-(pyridin-4-yl)propan-1-ol

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of esters, where a nucleophile replaces the alkoxy group. In the case of this compound, the general reaction is:

C₅H₄N(CH₂)₂COOC(CH₃)₃ + Nu⁻ → C₅H₄N(CH₂)₂CONu + (CH₃)₃CO⁻

Where Nu⁻ represents a nucleophile. The success of this reaction depends on the nucleophilicity of the incoming nucleophile and the ability of the tert-butoxide to act as a leaving group. As the tert-butoxide is a relatively poor leaving group, strong nucleophiles are generally required. Examples of such reactions include aminolysis (reaction with amines to form amides) and the formation of other esters via transesterification with more reactive alkoxides. The reaction proceeds through the typical addition-elimination mechanism involving a tetrahedral intermediate.

Reactivity of the Pyridin-4-yl Moiety

The pyridine (B92270) ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature governs its reactivity towards both electrophilic and nucleophilic aromatic substitution. The presence of the 3-(tert-butoxycarbonyl)ethyl group at the 4-position influences the regioselectivity of these reactions.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. The nitrogen atom can be protonated or coordinate to a Lewis acid under the reaction conditions, further deactivating the ring. When electrophilic substitution does occur, it is directed to the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions would lead to a highly unstable resonance structure with a positive charge on the nitrogen atom.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.

In this compound, the 4-position is already substituted. Therefore, nucleophilic attack would be directed to the 2- and 6-positions. For a nucleophilic aromatic substitution to occur at these positions, a good leaving group would need to be present on the ring, which is not the case in the parent molecule. However, if a derivative with a suitable leaving group (e.g., a halide) at the 2- or 6-position were used, nucleophilic substitution would be a feasible reaction pathway.

Interactive Data Table: Aromatic Substitution on the Pyridin-4-yl Moiety
Reaction TypeReactivityPreferred Position(s) of AttackInfluence of the 3-(tert-butoxycarbonyl)ethyl Group
Electrophilic Aromatic Substitution Deactivated3- and 5-positionsWeakly activating, but overshadowed by the deactivating effect of the ring nitrogen.
Nucleophilic Aromatic Substitution Activated (with a suitable leaving group)2- and 6-positionsSteric hindrance may play a minor role.

N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to electrophilic attack, leading to N-oxidation and quaternization reactions.

N-Oxidation: The oxidation of the pyridine nitrogen in this compound is a common transformation, typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org This reaction results in the formation of the corresponding pyridine N-oxide. The N-O bond in pyridine N-oxides is dipolar, with the oxygen atom bearing a partial negative charge and the nitrogen atom a partial positive charge. thieme-connect.de This electronic feature alters the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution at different positions. scripps.edu The general mechanism involves the nucleophilic attack of the pyridine nitrogen on the oxidizing agent.

Quaternization: The pyridine nitrogen can also act as a nucleophile and react with alkyl halides to form quaternary ammonium (B1175870) salts. For instance, the reaction of this compound with an alkyl halide, such as methyl iodide, would yield the corresponding N-alkylpyridinium salt. The rate of quaternization is influenced by the nature of the alkyl halide and the solvent. rsc.org Studies on the quaternization of similar pyridine derivatives have shown that the reaction generally follows second-order kinetics. researchgate.net

A summary of expected N-oxidation and quaternization reactions is presented in the table below.

ReactionReagentProduct
N-Oxidationm-CPBAtert-Butyl 3-(1-oxido-pyridin-1-ium-4-yl)propanoate
QuaternizationMethyl Iodide1-Methyl-4-(3-(tert-butoxy)-3-oxopropyl)pyridin-1-ium iodide

C-H Functionalization on the Pyridine Ring

Direct C-H functionalization of the pyridine ring in this compound offers a powerful and atom-economical way to introduce new functional groups. The electron-deficient nature of the pyridine ring generally directs nucleophilic attack to the positions ortho and para to the nitrogen atom (C2, C4, C6). Conversely, electrophilic substitution is disfavored and typically requires harsh conditions.

Recent advances in catalysis have enabled a variety of C-H functionalization reactions on pyridine rings. rsc.orgslideshare.netresearchgate.net For a 4-substituted pyridine like this compound, the C2 and C6 positions are electronically activated towards certain types of functionalization, while the C3 and C5 positions are also accessible through different catalytic systems. nih.govnih.gov Transition-metal-catalyzed reactions, including those using palladium, rhodium, and iridium, are commonly employed for the direct arylation, alkylation, and alkenylation of pyridine C-H bonds. nih.gov The specific regioselectivity often depends on the catalyst, directing group (if any), and reaction conditions.

Intermolecular Interactions and Supramolecular Assembly

The non-covalent interactions involving this compound are crucial in determining its solid-state structure and its behavior in solution.

Exploration of π-π Stacking and Other Non-Covalent Interactions

The aromatic pyridine ring of this compound is capable of engaging in π-π stacking interactions. These interactions, which arise from the electrostatic and dispersion forces between aromatic rings, play a significant role in the organization of molecules in the solid state and in solution. mdpi.comnih.gov The geometry of these interactions can vary, with common arrangements being face-to-face and edge-to-face (T-shaped). nih.gov The presence of the propanoate substituent can influence the preferred stacking geometry due to steric effects. In crystals of two-component systems containing electron-rich and electron-deficient aromatic compounds, infinite stacks of heterodimers are often formed. rsc.org

Detailed Mechanistic Studies of Key Synthetic Transformations

The synthesis of this compound typically involves the esterification of 3-(pyridin-4-yl)propanoic acid with a source of a tert-butyl group.

The Fischer esterification is a common method for this transformation, involving the reaction of the carboxylic acid with tert-butanol under acidic catalysis. chemguide.co.uk The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid). This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the hydroxyl group of tert-butanol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

Elimination of a water molecule from the tetrahedral intermediate, regenerating the carbonyl group and forming a protonated ester.

Deprotonation of the protonated ester to yield the final tert-butyl ester product and regenerate the acid catalyst.

It is important to note that the use of tertiary alcohols like tert-butanol in Fischer esterification can be challenging due to the potential for dehydration of the alcohol to form an alkene under acidic conditions. rug.nl Alternative methods, such as reaction with tert-butyl bromide in the presence of a non-nucleophilic base or using other esterification reagents, may be employed to circumvent this issue. The esterification of propanoic acid with various alcohols has been studied, and the reaction kinetics are influenced by factors such as temperature and the molar ratio of reactants. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of tert-Butyl 3-(pyridin-4-yl)propanoate. These calculations can elucidate a variety of molecular properties. By solving approximations of the Schrödinger equation, DFT methods can determine the molecule's ground-state energy, electron density distribution, and molecular orbitals.

Key molecular properties that can be derived from these calculations include the dipole moment, polarizability, and electrostatic potential. The distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic transitions and its ability to act as an electron donor or acceptor.

Table 1: Representative Molecular Properties from Quantum Chemical Calculations

PropertyTheoretical Significance
Ground-State EnergyThe total electronic energy of the molecule in its most stable state.
Electron DensityDistribution of electrons around the nuclei, indicating charge distribution.
Dipole MomentA measure of the overall polarity of the molecule.
HOMO EnergyEnergy of the highest occupied molecular orbital, related to ionization potential.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to electron affinity.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO, indicating chemical reactivity and kinetic stability.

These properties are typically calculated using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) that balances computational cost and accuracy.

Conformational Analysis and Potential Energy Surfaces

The flexible nature of the propanoate chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the corresponding energy, a process known as a potential energy surface (PES) scan.

By mapping the potential energy as a function of one or more dihedral angles, researchers can identify local and global energy minima, which correspond to stable conformers, and transition states, which represent the energy maxima along the pathway of conformational change. This information is critical for understanding how the molecule's shape influences its physical and chemical properties.

Table 2: Key Parameters in Conformational Analysis

ParameterDescription
Dihedral AngleThe angle between two intersecting planes, used to define the rotation around a chemical bond.
Potential Energy Surface (PES)A mathematical or graphical representation of the energy of a molecule as a function of its geometry.
Energy MinimaPoints on the PES corresponding to stable conformations (conformers).
Transition StateA point on the PES corresponding to the highest energy along the reaction coordinate between two minima.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. For instance, the synthesis of this compound, likely through esterification or a related reaction, can be modeled to understand the step-by-step process at a molecular level.

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step. Theoretical models can also shed light on the role of catalysts and the influence of solvent effects on the reaction pathway. Such studies provide a deeper understanding of the reaction kinetics and thermodynamics.

Prediction and Validation of Spectroscopic Data

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For example, theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. These calculated frequencies are often scaled to better match experimental values.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects. The calculated spectra can aid in the interpretation of experimental data and the structural elucidation of the compound.

Table 3: Predicted Spectroscopic Data and Their Significance

Spectroscopic TechniquePredicted DataSignificance
Infrared (IR) SpectroscopyVibrational frequencies and intensitiesIdentification of functional groups and molecular structure.
Raman SpectroscopyVibrational frequencies and scattering activitiesComplements IR spectroscopy for structural analysis.
Nuclear Magnetic Resonance (NMR)Chemical shifts (¹H, ¹³C) and coupling constantsDetailed information on the chemical environment of each atom.

Molecular Dynamics Simulations for Dynamic Behavior of Derivatives

While specific molecular dynamics (MD) simulations for this compound are not documented, this technique is crucial for studying the dynamic behavior of this molecule and its derivatives in various environments, such as in solution or interacting with biological macromolecules.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. From these trajectories, various dynamic properties can be calculated, including diffusion coefficients, radial distribution functions, and conformational dynamics. These simulations can reveal how the molecule interacts with its surroundings and how its flexibility influences its function.

Advanced Applications in Organic Synthesis As a Precursor and Building Block

Role in the Synthesis of Complex Nitrogen-Containing Heterocyclic Systems

The pyridine (B92270) moiety of tert-butyl 3-(pyridin-4-yl)propanoate is a key feature that enables its use in the synthesis of various fused heterocyclic systems, which are significant scaffolds in medicinal chemistry.

The pyrrolopyridine core is present in numerous biologically active compounds. The synthesis of these fused systems often involves the elaboration of a pyridine ring. While direct synthesis examples starting from this compound are not extensively detailed in the reviewed literature, the general strategies for creating fused pyridine derivatives provide a framework for its potential application. Such syntheses often rely on the functionalization of the pyridine ring followed by cyclization reactions. Pyrrolopyridines, also known as azaindoles, exist in several isomeric forms and are found in compounds used for anticancer and antiviral therapies.

Thienopyrimidines are recognized for their wide range of biological activities, including their potential as kinase inhibitors for cancer therapy. The thieno[2,3-d]pyrimidine (B153573) ring system is considered a bioisostere of the 4-aminoquinazoline core found in drugs like gefitinib (B1684475) and erlotinib. The synthesis of these scaffolds typically involves building the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) core. The role of this compound in this context would likely involve its transformation into a pyrimidine precursor that could then be fused to a thiophene ring, although specific examples detailing this pathway are not prominent in the available literature.

Quinazoline (B50416) and its derivatives are a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. The synthesis of quinazolines can be achieved through various methods, often starting from anthranilic acid derivatives. Similarly, pyrimidines are fundamental components of many biologically important molecules. The incorporation of the pyridylpropanoate moiety from the title compound into a quinazoline or pyrimidine structure could lead to novel derivatives with unique biological profiles. For instance, a synthetic route could involve the reaction of a functionalized pyridine with a suitable partner to construct the fused pyrimidine ring of a quinazoline.

Triazoles and pyrazoles are five-membered heterocyclic compounds that are staples in medicinal chemistry, known for their diverse biological activities. The synthesis of triazole derivatives can be efficiently achieved through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). Pyrazoles are also synthesized through various condensation reactions. In this context, this compound can be functionalized to introduce either an azide (B81097) or an alkyne group, making it a suitable partner for constructing triazole-pyridine hybrids. Similarly, modification of the propanoate chain could generate a precursor for condensation reactions to form pyrazole (B372694) analogues.

The following table summarizes the potential synthetic strategies for these heterocyclic systems.

Heterocyclic SystemGeneral Synthetic StrategyPotential Role of this compound
Pyrrolopyridine Functionalization and cyclization on the pyridine ringServe as the initial pyridine scaffold for annulation reactions.
Thienopyrimidine Building a pyrimidine ring onto a thiopheneTransformation into a pyrimidine precursor for subsequent fusion.
Quinazoline Cyclocondensation reactions, often from anthranilic acidAct as a building block to be incorporated into the final structure.
Triazole Copper-catalyzed azide-alkyne cycloadditionFunctionalization to bear an azide or alkyne for click chemistry.
Pyrazole Condensation of hydrazines with 1,3-dicarbonyl compoundsModification to form a suitable precursor for cyclocondensation.

Scaffold for the Development of Peptide and Peptidomimetic Constructs (via amino acid derivatives)

The structural framework of this compound can be adapted for use in peptide synthesis. By modifying the propanoate side chain to incorporate an amino group, novel non-natural amino acid derivatives can be created. The tert-butyl ester provides a convenient protecting group that can be selectively removed under acidic conditions during peptide synthesis. These pyridyl-containing amino acids can then be incorporated into peptide chains to create peptidomimetics with potentially enhanced stability, receptor affinity, or novel biological functions.

Preparation of Chiral Building Blocks for Enantioselective Synthesis

Enantioselective synthesis is crucial for the preparation of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect. This compound can serve as a starting material for the synthesis of valuable chiral building blocks. Asymmetric reactions, such as stereoselective aldol (B89426) reactions or catalytic asymmetric hydrogenations, can be employed to introduce chirality into the molecule. For example, asymmetric modification of the carbon backbone could lead to chiral intermediates that are precursors for complex natural products or pharmaceuticals. The resulting enantiomerically pure compounds are high-value intermediates for creating stereochemically defined target molecules.

Functionalization for Advanced Materials Science Applications (e.g., polymers, functional surfaces)

The unique molecular architecture of this compound, featuring a reactive pyridin-4-yl group and a protected carboxylic acid function, makes it an ideal precursor for the synthesis of sophisticated material architectures. The tert-butyl ester serves as a convenient protecting group, allowing for selective reactions involving the pyridine ring, followed by deprotection to reveal a carboxylic acid moiety. This carboxylic acid can then be utilized for subsequent polymerization or for anchoring the molecule onto a surface.

Applications in Polymer Science

In the realm of polymer chemistry, this compound is a valuable precursor for the synthesis of polymers with pendant pyridin-4-yl groups. These polymers exhibit a range of interesting properties, including pH-responsiveness, metal coordination capabilities, and potential for use in catalysis and drug delivery systems.

One common strategy involves the hydrolysis of the tert-butyl ester to yield 3-(pyridin-4-yl)propanoic acid. This acid can then be converted into a polymerizable monomer. For example, it can be reacted with a vinyl-containing compound to produce a vinylpyridin-4-ylpropanoate monomer, which can subsequently be polymerized to form a polymer with pyridin-4-ylpropanoate side chains.

The resulting polymers can be designed as block copolymers, where one block contains the pyridin-4-yl functionality, leading to self-assembly into well-defined nanostructures in solution. The pyridine units within the polymer can be quaternized to introduce positive charges, rendering the polymer water-soluble and suitable for biological applications.

Precursor CompoundResulting Polymer TypePotential Applications
This compoundPoly(vinylpyridin-4-ylpropanoate)pH-responsive materials, drug delivery
3-(pyridin-4-yl)propanoic acidPyridine-functionalized polyestersCatalysis, metal ion sequestration
Quaternized pyridin-4-ylpropanoate monomerCationic polymersGene delivery, antimicrobial coatings

Creation of Functional Surfaces

The ability to tailor the properties of surfaces at the molecular level is critical for applications ranging from biosensors to corrosion inhibition. This compound provides a pathway to create surfaces functionalized with pyridin-4-yl groups, which can impart specific chemical and physical characteristics.

A primary method for surface functionalization is the formation of self-assembled monolayers (SAMs). This technique involves the spontaneous organization of molecules containing a specific head group onto a substrate. For this purpose, the 3-(pyridin-4-yl)propanoic acid, obtained from the hydrolysis of the tert-butyl ester, can be modified to include a surface-active head group, such as a thiol or a silane.

For instance, the carboxylic acid can be coupled with an amino-terminated thiol, resulting in a molecule with a pyridine head group for specific interactions and a thiol tail for anchoring onto a gold surface. The resulting SAMs can be used to control the wettability of the surface, to immobilize biomolecules, or to create platforms for sensing applications. The orientation and packing of the molecules within the SAM can be fine-tuned by controlling the assembly conditions.

Surface PrecursorSubstrateProperties of Functional Surface
Thiol-terminated pyridin-4-ylpropanoamideGoldControlled wettability, platform for biosensors
Silane-functionalized pyridin-4-ylpropanoamideSilicon oxideEnhanced adhesion, corrosion resistance
3-(pyridin-4-yl)propanoic acidMetal oxidesModified electronic properties, catalytic activity

Green Chemistry and Sustainable Synthesis Methodologies

Optimization of Solvent Systems and Solvent-Free Reactions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) that can be hazardous to human health and the environment. Green chemistry encourages the replacement of these solvents with safer alternatives or, ideally, the elimination of solvents altogether.

Research Findings: In the synthesis of esters like tert-Butyl 3-(pyridin-4-yl)propanoate, common solvents might include dichloromethane, toluene (B28343), or N,N-dimethylformamide (DMF). However, these are flagged for significant environmental and health concerns. mlsu.ac.in The trend is to move towards greener alternatives which are evaluated based on safety, environmental impact, and life-cycle assessment. For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate (B1210297) are considered more desirable.

An even more sustainable approach is the adoption of solvent-free reaction conditions. For reactions involving tert-butyl esters, eco-compatible methods have been developed that proceed at room temperature without any solvent, significantly reducing waste and simplifying product isolation. organic-chemistry.org For example, the formation of tert-butyl ethers has been successfully achieved under solvent-free conditions using recoverable catalysts. organic-chemistry.org This approach minimizes the generation of hazardous substances from the outset, aligning with the primary principle of green chemistry. mlsu.ac.in

Table 1: Comparison of Traditional vs. Green Solvents in Organic Synthesis

Solvent Class Example(s) Typical Use Green Chemistry Concerns Greener Alternative(s)
Chlorinated Dichloromethane, Chloroform Extraction, Reaction Medium Carcinogenicity, HAP 2-Methyltetrahydrofuran (2-MeTHF)
Aromatic Toluene, Benzene Reaction Medium Toxicity, HAP (Benzene) Anisole, Toluene (if unavoidable)
Polar Aprotic DMF, NMP, DMAc Reaction Medium Reprotoxicity, High Boiling Point N-Butylpyrrolidinone (NBP), Cyrene

HAP: Hazardous Air Pollutant; DMF: N,N-Dimethylformamide; NMP: N-Methyl-2-pyrrolidone

Development of Catalyst Systems with Reduced Environmental Impact

Catalysts are fundamental to modern chemical synthesis, enabling reactions to proceed with higher efficiency and selectivity. Green catalysis focuses on developing systems that are non-toxic, recyclable, and can operate under mild conditions.

Research Findings: The synthesis of esters can be catalyzed by strong mineral acids like sulfuric acid, which are corrosive and generate significant waste. A greener approach involves the use of solid acid catalysts or recoverable Lewis acids. For instance, Erbium(III) triflate (Er(OTf)₃) has been demonstrated as a highly efficient and reusable catalyst for the formation of tert-butyl esters and ethers. organic-chemistry.org This catalyst can be used in small amounts and is easily recovered and reused multiple times without a significant loss of activity, which is a key advantage for sustainable processes. organic-chemistry.org

Furthermore, the development of metal-free and organocatalytic systems represents a significant advance in green chemistry. Organocatalysts are typically composed of abundant elements like carbon, hydrogen, oxygen, and nitrogen, and are generally less toxic than their metal-based counterparts. While specific organocatalytic routes for this compound are not extensively detailed, analogous reactions often employ catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or various proline derivatives for esterification or Michael additions, which could be a potential synthesis route for this compound. The goal is to move away from catalysts containing precious or toxic metals like palladium, rhodium, or chromium.

Strategies for Atom Economy and Minimization of Chemical Waste

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. mlsu.ac.in High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final molecule, such as addition and rearrangement reactions.

Research Findings: A plausible and atom-economical route to this compound is the direct addition of a pyridine-based nucleophile to tert-butyl acrylate (B77674) (a Michael addition) or the direct esterification of 3-(pyridin-4-yl)propanoic acid with tert-butanol (B103910) or isobutylene (B52900).

Esterification Reaction (Hypothetical): 3-(pyridin-4-yl)propanoic acid + isobutylene → this compound

This reaction, in principle, has a 100% theoretical atom economy as all atoms from the reactants are incorporated into the product. In contrast, traditional methods like using acyl chlorides or coupling reagents generate stoichiometric byproducts (e.g., salts, urea (B33335) derivatives), which lowers the atom economy and creates waste streams that require treatment. unibo.it

Table 2: Hypothetical Atom Economy for a Synthesis Route

Reactant A Reactant B Product Byproduct(s) Theoretical Atom Economy
3-(pyridin-4-yl)propanoic acid (151.15 g/mol ) Isobutylene (56.11 g/mol ) This compound (207.26 g/mol ) None 100%

Energy Efficiency Considerations in Reaction Design and Process Scale-Up

Research Findings: The design of a synthesis for this compound should consider energy efficiency from the outset. This includes selecting catalysts that function effectively at lower temperatures, thereby reducing the need for heating or cooling.

Alternative energy sources are also being explored to improve efficiency. For example, microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. organic-chemistry.org In the context of tert-butyl esters, microwave irradiation has been effectively used in deprotection steps, showcasing its potential for rapid and efficient energy transfer. organic-chemistry.org

During process scale-up, energy considerations become even more critical. What is feasible in a laboratory may be energetically prohibitive on an industrial scale. google.com Therefore, process development must focus on optimizing reaction parameters to ensure thermal safety and minimize energy consumption per kilogram of product. This involves careful selection of reactors, optimization of heat transfer, and minimizing energy-intensive purification steps like distillation or chromatography in favor of crystallization where possible. google.com The development of robust, one-pot sequences is particularly valuable at scale as it reduces the number of unit operations, each of which carries an energy cost. researchgate.net

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-(pyridin-4-yl)propanoate, and how can reaction efficiency be optimized?

The synthesis of structurally related tert-butyl esters often involves nucleophilic substitution or esterification under anhydrous conditions. For example, tert-butyl esters of pyridine derivatives can be synthesized via a base-catalyzed reaction using sodium hydride (NaH) in tetrahydrofuran (THF), followed by purification via silica gel column chromatography . To optimize efficiency:

  • Use freshly distilled THF to avoid moisture interference.
  • Monitor reaction progress via thin-layer chromatography (TLC) at intermediate stages.
  • Adjust equivalents of NaH based on substrate reactivity (typically 1.2–1.5 equivalents).

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : Confirm the pyridine ring protons (δ 8.5–7.5 ppm) and tert-butyl group (singlet at δ 1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C12H17NO2, theoretical MW 207.13) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. How should this compound be stored to ensure stability?

  • Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group.
  • Use amber vials to avoid photodegradation, as pyridine derivatives are sensitive to UV light .

Q. What safety precautions are essential when handling this compound?

  • Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Use a fume hood due to potential respiratory irritation from pyridine derivatives .

Advanced Research Questions

Q. How can low yields in the final purification step be addressed?

Low yields often arise from poor solubility or side reactions. Mitigation strategies include:

  • Gradient Elution in Column Chromatography : Use hexane/ethyl acetate gradients (e.g., 10:1 to 3:1) to resolve polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for higher-purity crystals .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Cross-validate using complementary techniques:

  • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in complex pyridine derivatives .

Q. What mechanistic insights explain the reactivity of the tert-butyl ester group under acidic conditions?

The tert-butyl group acts as a protecting group, stabilizing the ester via steric hindrance. Under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), it undergoes cleavage via a carbocation intermediate, releasing the free carboxylic acid .

Q. How can researchers ensure reproducibility in multi-step syntheses involving this compound?

  • Document precise reaction parameters (e.g., temperature ramps, stirring rates).
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative HPLC analysis .
  • Share raw spectral data and chromatograms in supplementary materials for peer validation .

Tables for Key Data

Q. Table 1. Analytical Parameters for tert-Butyl 3-(Pyridin-4-yl)propanoate

TechniqueKey ObservationsReference
<sup>1</sup>H NMRδ 1.4 (s, 9H, t-Bu), 8.5–7.5 (m, 4H, Py)
HRMS[M+H]<sup>+</sup> 208.1234 (calc. 207.13)
HPLC Retention8.2 min (ACN:H2O = 70:30)

Q. Table 2. Reaction Optimization Checklist

ParameterOptimal RangeImpact on Yield
NaH Equivalents1.2–1.5 eqPrevents overbase
Reaction Temperature0°C to RT (stepwise)Minimizes side reactions
Purification SolventHexane:EtOAc (3:1)Resolves polar impurities

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